molecular formula C10H6ClFO2S B4684035 methyl 3-chloro-4-fluoro-1-benzothiophene-2-carboxylate

methyl 3-chloro-4-fluoro-1-benzothiophene-2-carboxylate

Cat. No.: B4684035
M. Wt: 244.67 g/mol
InChI Key: RDYQNEWKTNNKGH-UHFFFAOYSA-N
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Description

Methyl 3-chloro-4-fluoro-1-benzothiophene-2-carboxylate is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzothiophene core substituted with chlorine and fluorine atoms, as well as a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-chloro-4-fluoro-1-benzothiophene-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloro-4-fluoroaniline with a thioglycolic acid derivative under acidic conditions to form the benzothiophene ring. The resulting intermediate is then esterified using methanol and a suitable catalyst to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the chlorine or fluorine positions.

    Oxidation Reactions: The benzothiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Products with different nucleophiles replacing the chlorine or fluorine atoms.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the ester group.

Scientific Research Applications

Methyl 3-chloro-4-fluoro-1-benzothiophene-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory, antimicrobial, and anticancer drugs.

    Material Science: The compound is used in the synthesis of organic semiconductors and other advanced materials.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of methyl 3-chloro-4-fluoro-1-benzothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The presence of the chlorine and fluorine atoms can enhance its binding affinity and selectivity towards target molecules.

Comparison with Similar Compounds

    Methyl 3-chloro-4-fluoro-1-benzothiophene-2-carboxylate: Similar in structure but with different substituents.

    Methyl 3-chloro-4-fluoro-1-benzothiophene-2-carboxamide: Similar core structure but with an amide group instead of an ester.

Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of chlorine and fluorine atoms, along with the ester group, provides a distinct set of properties that can be exploited in various applications.

Properties

IUPAC Name

methyl 3-chloro-4-fluoro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFO2S/c1-14-10(13)9-8(11)7-5(12)3-2-4-6(7)15-9/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYQNEWKTNNKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=CC=C2S1)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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